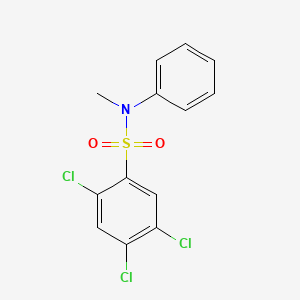![molecular formula C22H28N2O4S B4617923 6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)
6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step processes, including cyclization and functional group transformations. For example, cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords amino- and oxo-derivatives, which can be used to synthesize various octahydrophenanthrene derivatives (Wilamowski et al., 1995). Similarly, enantiomerically pure amino acids and their derivatives can be synthesized from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction (Shireman & Miller, 2001).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides detailed insights into the arrangement of atoms within a molecule. For instance, the crystal structures of β-oligopeptides prepared from 1-(aminomethyl)cyclopropanecarboxylic acid revealed unique hydrogen-bonded ring arrangements and conformational details (Abele et al., 1999).
Chemical Reactions and Properties
The chemical reactivity of compounds is influenced by their functional groups and molecular structure. For example, the synthesis of butyl and glycosyl carbodithioates and their cyclization to thioxo-dihydrobenzo[thiazin derivatives demonstrates the reactivity of enaminone derivatives (El Ashry et al., 2011).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding a compound's behavior under different conditions. The study of compounds like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one and its derivatives provides valuable data on these properties (Odabaşoǧlu et al., 2003).
Chemical Properties Analysis
Understanding the chemical properties of a compound, including acidity, basicity, reactivity with other chemicals, and stability, is essential for its application in various fields. Studies like the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction (Marandi, 2018) contribute to this understanding.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Synthesis of Enantiomerically Pure Compounds : The synthesis of enantiomerically and diastereomerically pure compounds derived from cycloheptadiene, employing amino acid-derived acylnitroso Diels-Alder reactions, showcases the compound's relevance in synthesizing biologically active analogues and amino-differentiated diaminopimelic acid (DAP) derivatives. This process emphasizes the compound's utility in generating structurally complex and stereochemically precise molecules for further chemical and biological investigation (Shireman & Miller, 2001).
Cyclization Reactions : The cyclization of specific cyanoacetates in cold concentrated sulfuric acid to produce complex organic molecules, such as amino acids and octahydrophenanthrene derivatives, highlights a methodological approach to synthesize structurally diversified compounds. This approach is significant for generating novel organic compounds with potential biological activities (Wilamowski et al., 1995).
Conformationally Constrained Tryptophan Derivatives : The design and synthesis of novel tryptophan analogues for peptide/peptoid conformation elucidation studies demonstrate the compound's significance in structural biology and drug design. These studies provide insights into the conformational preferences of peptide chains, crucial for understanding peptide and protein function (Horwell et al., 1994).
Peptide Synthesis and Structural Modeling : The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, showcasing the unique secondary-structural motifs formed by these compounds, underscores the relevance of cyclopropyl and related groups in modeling peptide structures. This research aids in understanding peptide folding and interactions, with potential implications for designing peptide-based therapeutics (Abele et al., 1999).
Eigenschaften
IUPAC Name |
6-[[3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-11-9-15(16(22(27)28)10-12(11)2)19(25)24-21-18(20(26)23-13-7-8-13)14-5-3-4-6-17(14)29-21/h13,15-16H,3-10H2,1-2H3,(H,23,26)(H,24,25)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMRHLINJSWVEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NC4CC4)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-benzyl-2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4617876.png)


![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4617887.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B4617897.png)
![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)


![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)
![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)